2-Fluoro-1-iodo-3,4-dimethoxybenzene
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Overview
Description
2-Fluoro-1-iodo-3,4-dimethoxybenzene is an organic compound with the molecular formula C8H8FIO2 and a molecular weight of 282.05 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, which also contains two methoxy groups. It is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-iodo-3,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing specialized equipment to handle the reagents and maintain the necessary reaction conditions. The process often requires stringent control of temperature and pressure to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation reactions, where the methoxy groups may be oxidized to form corresponding quinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include azido, cyano, or other substituted derivatives.
Oxidation: Products include quinones or other oxidized derivatives.
Reduction: Products include deiodinated or partially reduced derivatives.
Scientific Research Applications
2-Fluoro-1-iodo-3,4-dimethoxybenzene is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-1-iodo-3,4-dimethoxybenzene involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions, forming intermediates that further react to yield substituted products.
Enzyme Inhibition: In biological systems, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
- 2-Fluoro-1,4-dimethoxybenzene
- 1-Fluoro-2-iodo-3,4-dimethoxybenzene
- 3,4-Dimethoxyiodobenzene
Comparison: 2-Fluoro-1-iodo-3,4-dimethoxybenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct reactivity and chemical properties. Compared to 2-Fluoro-1,4-dimethoxybenzene, the additional iodine atom in this compound allows for more diverse substitution reactions. Similarly, the presence of the fluorine atom differentiates it from 3,4-Dimethoxyiodobenzene, providing unique electronic effects that influence its reactivity .
Properties
IUPAC Name |
2-fluoro-1-iodo-3,4-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMNTFMHSYMENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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